molecular formula C38H50N7O8P B14753764 Antiviral agent 9

Antiviral agent 9

Cat. No.: B14753764
M. Wt: 763.8 g/mol
InChI Key: PUZZUCOVCRWYQD-JBTWAKKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antiviral Agent 9 is a synthetic compound designed to inhibit the replication of various viruses. It has shown promising results in preclinical studies and is being explored for its potential to treat a range of viral infections. The compound is part of a broader class of antiviral agents that target viral replication mechanisms, making it a valuable candidate in the fight against viral diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antiviral Agent 9 typically involves multiple steps, starting from simple, achiral starting materials. The process includes selective protection of functional groups, enantioselective reactions, and purification steps. One common synthetic route involves the use of nucleoside analogs, which are modified to enhance antiviral activity .

Industrial Production Methods: Industrial production of this compound requires scalable and efficient synthetic routes. The process often involves the use of chiral pool starting materials and advanced purification techniques to ensure high purity and yield. The production methods are designed to be cost-effective and environmentally friendly, utilizing green chemistry principles wherever possible .

Chemical Reactions Analysis

Types of Reactions: Antiviral Agent 9 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Antiviral Agent 9 has a wide range of scientific research applications, including:

Mechanism of Action

Antiviral Agent 9 exerts its effects by targeting specific viral proteins and enzymes essential for viral replication. The compound interferes with the viral life cycle at multiple stages, including:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Antiviral Agent 9 is compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Remdesivir, Favipiravir, Molnupiravir.

    Uniqueness: Unlike other antiviral agents, this compound has a broader spectrum of activity and a unique mechanism of action that targets multiple stages of the viral life cycle. .

Properties

Molecular Formula

C38H50N7O8P

Molecular Weight

763.8 g/mol

IUPAC Name

propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[4-[(2S)-4-cyclopentyl-3-oxo-2-(phenylmethoxycarbonylamino)butyl]phenoxy]phosphoryl]amino]propanoate

InChI

InChI=1S/C38H50N7O8P/c1-25(2)52-37(47)27(4)44-54(49,24-51-26(3)20-45-23-42-34-35(39)40-22-41-36(34)45)53-31-16-14-29(15-17-31)18-32(33(46)19-28-10-8-9-11-28)43-38(48)50-21-30-12-6-5-7-13-30/h5-7,12-17,22-23,25-28,32H,8-11,18-21,24H2,1-4H3,(H,43,48)(H,44,49)(H2,39,40,41)/t26-,27+,32+,54?/m1/s1

InChI Key

PUZZUCOVCRWYQD-JBTWAKKMSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=C(C=C3)C[C@@H](C(=O)CC4CCCC4)NC(=O)OCC5=CC=CC=C5

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=C(C=C3)CC(C(=O)CC4CCCC4)NC(=O)OCC5=CC=CC=C5

Origin of Product

United States

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